molecular formula C13H18N2O3 B2377174 Benzyl 6-amino-1,4-oxazepane-4-carboxylate CAS No. 2303510-74-7

Benzyl 6-amino-1,4-oxazepane-4-carboxylate

Cat. No.: B2377174
CAS No.: 2303510-74-7
M. Wt: 250.298
InChI Key: DQCQJFGOBSBYKT-UHFFFAOYSA-N
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Description

Benzyl 6-amino-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.3 g/mol . This compound is characterized by its unique structure, which includes an oxazepane ring, an amino group, and a benzyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Mode of Action

It is known that the compound is a derivative of benzo[b][1,4]oxazepine , a class of compounds that have been synthesized by the reaction of 2-aminophenols with alkynones . This suggests that the compound might interact with its targets in a similar manner to other benzo[b][1,4]oxazepine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-amino-1,4-oxazepane-4-carboxylate typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be carried out under various conditions, including the use of transition metal catalysts to enhance the reaction efficiency and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Benzyl 6-amino-1,4-oxazepane-4-carboxylate has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 6-amino-1,4-oxazepane-4-carboxylate include other oxazepane derivatives and morpholine analogs . These compounds share structural similarities and often exhibit comparable chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

benzyl 6-amino-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c14-12-8-15(6-7-17-10-12)13(16)18-9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCQJFGOBSBYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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